molecular formula C15H15N3 B14011116 2-(1H-benzimidazol-2-yl)-N-ethylaniline CAS No. 16367-97-8

2-(1H-benzimidazol-2-yl)-N-ethylaniline

Cat. No.: B14011116
CAS No.: 16367-97-8
M. Wt: 237.30 g/mol
InChI Key: QEMFBLUCMFUUSP-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-N-ethylaniline is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-N-ethylaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with ethyl benzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-N-ethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanamine derivatives .

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-N-ethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-ethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to bind to tubulin, preventing its polymerization and thus inhibiting cell division. This mechanism is exploited in the development of anticancer and antiparasitic drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)aniline
  • 2-(1H-benzimidazol-2-yl)-N-methylaniline
  • 2-(1H-benzimidazol-2-yl)-N-propylaniline

Uniqueness

2-(1H-benzimidazol-2-yl)-N-ethylaniline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzimidazole derivatives .

Properties

CAS No.

16367-97-8

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-ethylaniline

InChI

InChI=1S/C15H15N3/c1-2-16-12-8-4-3-7-11(12)15-17-13-9-5-6-10-14(13)18-15/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

QEMFBLUCMFUUSP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C2=NC3=CC=CC=C3N2

Origin of Product

United States

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